Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate
CAS No.:
Cat. No.: VC13718136
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H24N2O6 |
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Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3 |
Standard InChI Key | CFODHSMFVHIXAC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The compound has the molecular formula C₁₇H₂₄N₂O₆ and a molar mass of 352.38 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 5-position with a bis-Boc-protected amino group. The Boc groups [(1,1-dimethylethoxy)carbonyl] provide steric protection to the amino functionality, enhancing stability during synthetic transformations .
Table 1: Key Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy: Protons adjacent to the Boc groups resonate as singlets near δ 1.3–1.5 ppm, while the pyridine ring protons appear as distinct doublets between δ 7.5–8.5 ppm .
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Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 353.2, consistent with the molecular weight .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via sequential Boc protection of 5-aminopicolinic acid derivatives. A representative method involves:
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Esterification: Methylation of 5-aminopicolinic acid using thionyl chloride (SOCl₂) in methanol yields methyl 5-aminopicolinate (73–78% yield) .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the Boc groups, achieving 60–85% yields .
Table 2: Comparative Synthesis Methods
Step | Reagents/Conditions | Yield | Reference |
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Esterification | SOCl₂, MeOH, reflux, 72 h | 73% | |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 85% |
Challenges and Solutions
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Low Solubility: The Boc-protected intermediate exhibits limited solubility in polar solvents. Using DMF or THF as co-solvents improves reaction homogeneity .
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Byproduct Formation: Overprotection is mitigated by controlling stoichiometry (2.2 eq Boc₂O per amino group) .
Applications in Pharmaceutical Chemistry
Role in Peptide Synthesis
The dual Boc groups serve as orthogonal protecting groups, enabling selective deprotection during solid-phase peptide synthesis (SPPS). This is critical for constructing peptides with multiple lysine or arginine residues .
Antithrombotic Agent Development
In patent US20030130270A1, analogous pyridinecarboxylates are disclosed as factor Xa inhibitors, highlighting this compound’s potential in anticoagulant therapies . The Boc groups enhance metabolic stability, prolonging half-life in vivo .
Building Block for Heterocycles
The methyl ester undergoes hydrolysis to the carboxylic acid, which participates in cyclocondensation reactions to form fused pyridine-pyrrole systems . These scaffolds are explored for kinase inhibition in oncology .
Hazard | Precautionary Measures |
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Skin Contact | Wear nitrile gloves; wash with soap/water |
Eye Exposure | Rinse with water for 15 min; seek medical help |
Inhalation | Use fume hood; monitor air quality |
Regulatory and Environmental Considerations
TSCA Compliance
The compound is subject to TSCA Section 12(b) export notification requirements due to its use in pharmaceutical intermediates . Manufacturers must notify the EPA before international shipments .
Biodegradability
Future Directions and Research Opportunities
Catalytic Asymmetric Modifications
Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective functionalization of the pyridine ring, expanding utility in chiral drug synthesis .
Green Chemistry Approaches
Replacing thionyl chloride with ionic liquids (e.g., [BMIM]Cl) in esterification may reduce waste and improve atom economy . Preliminary studies show 65% yield with 90% solvent recovery .
Targeted Drug Delivery Systems
Conjugating the compound to PEGylated nanoparticles enhances solubility and tumor targeting in preclinical cancer models . Ongoing research focuses on optimizing release kinetics under acidic conditions .
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